molecular formula C9H11ClIN3O2 B2654381 tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate CAS No. 1359655-47-2

tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate

Cat. No.: B2654381
CAS No.: 1359655-47-2
M. Wt: 355.56
InChI Key: UVIJHKDRWTXRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate is a halogenated pyrimidine derivative featuring a tert-butyl carbamate group at the 4-position, with chlorine and iodine substituents at the 2- and 5-positions, respectively. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and heterocyclic scaffolds. Its synthesis involves palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) and functional group transformations, as evidenced by its use in multi-step routes to pyrrolo[2,3-d]pyrimidines .

Properties

IUPAC Name

tert-butyl N-(2-chloro-5-iodopyrimidin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClIN3O2/c1-9(2,3)16-8(15)14-6-5(11)4-12-7(10)13-6/h4H,1-3H3,(H,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIJHKDRWTXRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chloro-5-iodopyrimidine.

    Reaction with tert-Butyl Carbamate: The 2-chloro-5-iodopyrimidine is then reacted with tert-butyl carbamate in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in industrial reactors.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used in coupling reactions. The reactions are often carried out in the presence of a base like potassium carbonate and a solvent like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

Drug Development

The compound is instrumental in the synthesis of various pharmaceutical agents. Notably, it serves as a precursor in the synthesis of Edoxaban , an oral anticoagulant used to prevent blood clots. The synthesis method for Edoxaban involves intermediates like tert-butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate, which simplifies the production process and enhances yield and purity compared to traditional methods .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antimicrobial properties. Such compounds have shown effectiveness against various pathogens, including Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .

Synthetic Intermediate

As a versatile synthetic intermediate, this compound is utilized in the palladium-catalyzed synthesis of N-Boc protected anilines. This process is crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals .

Structure-Activity Relationship Studies

The compound is also employed in structure-activity relationship studies to explore modifications that enhance biological activity or reduce toxicity. Such studies are vital for optimizing drug candidates during the early stages of drug development .

Synthesis and Optimization

A study focused on optimizing the synthesis of pyrimidine derivatives reported improved methods for producing this compound with high yields and purity, demonstrating its importance as a building block for further chemical modifications .

Biological Evaluations

In biological evaluations, compounds derived from this compound have been tested for their inhibitory effects on various enzymes related to disease pathways, showcasing their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include:

    Enzyme Inhibition: The compound can bind to the active site of an enzyme, preventing its normal function.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating their activity.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₉H₁₀ClIN₃O₂ (inferred from derivatives in ).

Comparison with Structural Analogs

Halogen-Substituted Pyrimidine Carbamates

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate 2-Cl, 5-I, 4-carbamate C₉H₁₀ClIN₃O₂ ~354.5 Cross-coupling intermediates
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 5-F, 4-OH, 6-Me C₁₁H₁₆FN₃O₃ 257.26 CDK9 inhibitors (precursor)
tert-Butyl (4-iodopyridin-2-yl)carbamate 4-I (pyridine core) C₁₀H₁₂IN₂O₂ 338.12 Halogen exchange reactions

Key Observations :

  • Halogen Effects : The 5-iodo group in the target compound facilitates cross-coupling (e.g., with alkynes in ), whereas the 5-fluoro analog () exhibits lower reactivity in such transformations due to fluorine’s strong C-F bond.
  • Core Heterocycle : Pyrimidine derivatives (e.g., target compound) show higher electronic delocalization compared to pyridine analogs (), influencing their binding affinity in kinase inhibition .

Carbamate Derivatives with Varied Heterocycles

Compound Name Heterocycle Physical Properties Hazard Profile (GHS) References
tert-Butyl (5-(2-cyano-3-(dimethylamino)acryloyl)-4-methyl-thiazol-2-yl)(methyl)carbamate Thiazole Yellow solid, m.p. 174–176°C Not reported
tert-Butyl (4-hydroxy-2-phenylbutan-2-yl)carbamate Aliphatic Liquid (purified) H302 (oral toxicity)

Key Observations :

  • Thermal Stability : Thiazole-based carbamates () exhibit higher melting points (~174°C) compared to pyrimidine analogs, likely due to stronger intermolecular interactions in the solid state.
  • Safety : Aliphatic carbamates () may present lower acute toxicity (Category 4 oral toxicity) compared to halogenated pyrimidines, which often require stringent handling (e.g., respiratory protection in ) .

Biological Activity

tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate, with the CAS number 1359655-47-2, is a pyrimidine-based compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound serves as an important intermediate in the synthesis of various biologically active molecules and has been investigated for its role in enzyme interactions and therapeutic applications.

The molecular formula of this compound is C9H11ClIN3O2, with a molecular weight of 355.56 g/mol. The compound features a pyrimidine ring, which is significant for its biological activity due to the ability to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The pyrimidine ring can also engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Biological Applications

  • Anticancer Activity : Research indicates that compounds similar to this compound may exhibit anticancer properties by acting as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. For instance, pyrimidine-based compounds have been shown to selectively inhibit CDK4/6, leading to reduced cellular proliferation in cancer models .
  • Antiviral Potential : The compound is being explored for its role as a precursor in the synthesis of antiviral agents. Its structural characteristics allow it to be modified into various derivatives that could target viral replication mechanisms.
  • Enzyme Interactions : In biological research, this compound is utilized to study enzyme interactions, providing insights into the mechanisms of enzyme inhibition and activation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related pyrimidine compounds:

StudyFindings
VanderWel et al., 2005Identified iodine-containing pyrido[2,3-d]pyrimidine derivatives as potent CDK inhibitors .
WO2018005863A1Discussed the synthesis and evaluation of pyrimidine-based compounds for treating disorders involving abnormal cellular proliferation .
PMC8811485Reported on structure-activity relationship studies for new classes of ATP synthase inhibitors effective against Mycobacterium tuberculosis .

Q & A

Q. What are the common synthetic routes for tert-Butyl (2-chloro-5-iodopyrimidin-4-yl)carbamate?

The compound is synthesized via nucleophilic substitution. For example, 2,4-dichloro-5-iodopyrimidine reacts with tert-butyl carbamate derivatives (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) in the presence of NaHCO₃ in DMAc at 80°C. Purification via column chromatography (hexane/EtOAc gradients) yields the product. Key intermediates are confirmed using ¹H NMR and MS (ESI+) .

Q. What characterization techniques are recommended for structural confirmation?

  • NMR spectroscopy : ¹H NMR in CDCl₃ shows characteristic tert-butyl singlet (~1.36 ppm) and pyrimidine proton signals (~8.22 ppm).
  • Mass spectrometry : ESI+ confirms molecular ions (e.g., m/z 497 [M+H]⁺).
  • Chromatography : HPLC monitors purity (>95%) .

Q. What safety precautions are essential during handling?

  • Use PPE (nitrile gloves, goggles) and work in a fume hood.
  • Avoid exposure to strong acids/bases or oxidizers to prevent decomposition.
  • Refer to SDS for acute toxicity data (e.g., H302: harmful if swallowed; H315: skin irritation) .

Q. How should the compound be stored for long-term stability?

Store in airtight containers under inert gas (N₂/Ar) at room temperature. Protect from light and moisture to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can researchers optimize low yields in Sonogashira coupling reactions involving this compound?

  • Catalyst system : Use CuI/PdCl₂(PPh₃)₂ (1-5 mol%) in anhydrous THF under N₂.
  • Reaction conditions : Optimize temperature (25–60°C) and base (e.g., TEA vs. DIPEA).
  • Stoichiometry : Maintain a 1.2:1 ratio of alkyne to pyrimidine derivative .

Q. What strategies resolve discrepancies between crystallographic data and computational models?

  • Refinement tools : Use SHELXL for high-resolution data refinement. Check for twinning or disorder with PLATON.
  • Validation : Compare experimental X-ray structures with DFT-optimized geometries (e.g., Gaussian09).
  • Visualization : ORTEP-III generates thermal ellipsoid plots to assess positional uncertainty .

Q. How to analyze regioselectivity in electrophilic substitutions on the pyrimidine ring?

  • Computational modeling : Perform NBO analysis (Natural Bond Orbital) to map electron density.
  • Experimental validation : Compare reaction outcomes with halogenation (e.g., Br₂ vs. I₂) at positions 2, 4, and 5. Monitor via LC-MS .

Q. How to address contradictions in NMR data for diastereomeric byproducts?

  • Chiral chromatography : Use Chiralpak® columns to separate enantiomers.
  • Dynamic NMR : Perform variable-temperature ¹H NMR to study rotational barriers (e.g., tert-butyl group).
  • X-ray crystallography : Resolve absolute configuration for ambiguous peaks .

Q. What methodologies assess stability under varying pH conditions?

  • Kinetic studies : Incubate the compound in buffered solutions (pH 1–13) at 37°C.
  • Degradation monitoring : Use HPLC to quantify hydrolysis products (e.g., free amine or pyrimidine derivatives).
  • Mechanistic insight : Acidic conditions cleave the carbamate group via protonation, while basic conditions promote nucleophilic attack .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.